molecular formula C20H19F3N4OS B2926010 N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide CAS No. 1105223-12-8

N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2926010
CAS RN: 1105223-12-8
M. Wt: 420.45
InChI Key: MRUAORKGZPETAG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[d]thiazol group and a trifluoromethyl group . Benzamide derivatives are a class of compounds that have been studied for various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, a thiazole ring, and a trifluoromethyl group. The presence of these groups could influence the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Benzamide derivatives can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .

Scientific Research Applications

Microwave-assisted Synthesis Techniques

A study by Başoğlu et al. (2013) utilized microwave-assisted synthesis for generating hybrid molecules containing different acid moieties, showcasing the efficiency of such methods in producing compounds with potential biological activities (Başoğlu et al., 2013). Although not directly involving the specified compound, this approach highlights the relevance of advanced synthetic techniques in medicinal chemistry.

Antiviral Activities

Hebishy et al. (2020) discovered that benzamide-based 5-aminopyrazoles and their derivatives show remarkable activity against the H5N1 avian influenza virus, suggesting the potential of structurally similar compounds for antiviral applications (Hebishy et al., 2020).

Antimicrobial and Anticancer Properties

Research by Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with demonstrated antimicrobial activity, indicating the utility of benzamide and piperazine derivatives in developing new antimicrobial agents (Patel et al., 2012). Furthermore, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited significant anticancer activity, underscoring the therapeutic potential of such compounds in oncology (Ravinaik et al., 2021).

Supramolecular Chemistry

A study by Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, shedding light on the role of methyl functionality and S⋯O interaction in supramolecular assemblies (Yadav & Ballabh, 2020). This research contributes to the understanding of molecular interactions and the design of novel materials.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some benzamide derivatives are known to have antimicrobial, antiviral, and anticancer activities .

Future Directions

Future research could involve studying the biological activities of this compound, synthesizing analogs to enhance its activity, and investigating its mechanism of action .

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4OS/c1-26-7-9-27(10-8-26)19-25-16-6-5-15(12-17(16)29-19)24-18(28)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUAORKGZPETAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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